molecular formula C7H7N3 B068613 1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 165669-36-3

1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No. B068613
M. Wt: 133.15 g/mol
InChI Key: SBSKAJKJHGZYCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives involves various strategies, including molecular modeling and design to introduce specific substituents for desired properties. For instance, a series of derivatives were synthesized based on docking models as potassium-competitive acid blockers, indicating the compound's relevance in pharmaceutical research (Arikawa et al., 2014). Additionally, synthesis methods involving palladium-catalyzed intramolecular amination highlight the versatility of approaches in constructing the pyrrolopyridine core with functional group modifications at specific positions (He et al., 2012).

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives has been extensively studied through various spectroscopic methods and X-ray crystallography. These studies reveal intricate details about the compound's structural framework and intermolecular interactions, such as hydrogen bonding patterns, which are critical for understanding its reactivity and interaction with biological targets. For example, structural studies on related compounds show the importance of NH⋯OC hydrogen-bonding in stabilizing molecular structures and forming three-dimensional networks via C-H⋯π and N-H⋯π-facial hydrogen bonds, contributing to the crystal stabilization (Șahin et al., 2010).

Chemical Reactions and Properties

1H-pyrrolo[2,3-c]pyridin-7-amine and its derivatives undergo various chemical reactions, demonstrating a wide range of reactivities such as nucleophilic substitution, oxidation, and cyclization. These reactions enable the introduction of diverse functional groups and the synthesis of complex molecules with potential biological activities. Notably, reactions with nucleophiles, like ammonia and amines, under acidic or basic conditions, are crucial for modifying the pyrrolopyridine core and exploring its chemical diversity (Goto et al., 1991).

Scientific Research Applications

  • Potassium-Competitive Acid Blockers (P-CABs) : 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives have been designed, synthesized, and studied as potent P-CABs. These compounds exhibit excellent inhibitory activity both in vitro and in vivo, suggesting their potential as lead compounds for the development of new therapeutics targeting gastric acid-related diseases (Arikawa et al., 2014).

  • Synthesis of 5‐Azaindoles : The treatment of certain 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) with primary amines has led to a nucleophilic substitution-rearrangement yielding N-1-substituted 4-amino-1H-pyrrolo[3,2-c]pyridines (5-azaindoles). This process indicates the chemical versatility of such compounds and their potential utility in synthetic organic chemistry (Girgis et al., 1989).

  • Syntheses and Properties : Various methods for preparing 1H-pyrrolo[2,3-b]pyridines have been investigated, along with the synthesis of alkyl and aryl substituted derivatives. These compounds have shown to undergo several reactions such as nitration, bromination, and iodination predominantly at the 3-position, highlighting their potential in the creation of diverse organic molecules (Herbert & Wibberley, 1969).

  • Inhibitors of Gastric Acid Secretion : Novel 1H-pyrrolo[3,2-b]pyridines have been synthesized and examined as potent inhibitors of the gastric acid pump. These compounds' structure-activity relationships were established, focusing on substitutions that influence anti-secretory activity, lipophilicity, and pKa value (Palmer et al., 2008).

  • Functionalization for Agrochemicals and Functional Materials : 1H-pyrrolo[2,3-b]pyridine has been functionally modified to yield new compounds for potential use in agrochemicals and functional materials. For instance, amino groups have been introduced at various positions to form multidentate agents and podant-type compounds, and some of the derivatives exhibited high fungicidal activity (Minakata et al., 1992).

  • c-Met Inhibitors : A series of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors, which are important in cancer research and therapy. These compounds showed strong c-Met kinase inhibition, indicating their potential as therapeutic agents (Liu et al., 2016).

Safety And Hazards

The safety information available for 1H-pyrrolo[2,3-c]pyridin-7-amine indicates that it is corrosive . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSKAJKJHGZYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597879
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridin-7-amine

CAS RN

165669-36-3
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridin-7-amine
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Synthesis routes and methods I

Procedure details

7-Bromo-1H-pyrrolo[2,3-c]pyridine (600 mg, 3.05 mmol) prepared from 2-bromo-3-nitropyridine in a similar manner to that of Preparative Example 1, powdery copper (194 mg) and cuprous chloride (603 mg) were added to 84 ml of a concentrated aqueous solution of ammonia. The obtained mixture was kept at 120° C. by heating in a sealed tube for 15 hours and treated to give 170 mg of 7-amino-1H-pyrrolo[2,3-c]pyridine. This product was reacted and treated in a similar manner to that of Examples 1 and 2 to give 57 mg of the title compound.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
[Compound]
Name
concentrated aqueous solution
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 84 ml of aqueous concentrated ammonia were added 600 mg (3.05 mmol) of 7-bromo-1H-pyrrolo[2,3-c]pyridine synthesized from 2-bromo-3-nitropyridine in the same manner as in Production Example 1a, 194 mg of a copper powder and 603 mg of cuprous chloride. The mixture was heated in a sealed tube at 120° C. for 15 hours and then treated, to give 170 mg of 7-amino-1H-pyrrolo[2,3-c]pyridine. The resulting product was reacted and treated in the same manner as in Examples 1a and 2a, to give 57 mg of the title compound.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Reaction Step Two
Quantity
194 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Nechayev, NY Gorobets, SV Shishkina… - Tetrahedron, 2015 - Elsevier
Derivatives of 7-amino-6-azaindole containing variable substituent in the amino group were synthesized via acid-catalyzed nucleophilic heteroaromatic substitution (S N HetarH + ) …
Number of citations: 4 www.sciencedirect.com
N Lougiakis, N Sakalis, M Georgiou, P Marakos… - European Journal of …, 2023 - Elsevier
A number of new disubstituted 6-azaindoles have been designed and synthesized bearing a crucial structural modification in respect to an analogous antiproliferative hit compound. …
Number of citations: 0 www.sciencedirect.com
L Orgren Calabretta - 2022 - dspace.mit.edu
The delivery of biological molecules into cells has been an issue of importance in both chemical biology and drug discovery. One method used to transport biologics into cells is the …
Number of citations: 2 dspace.mit.edu

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